3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt
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Overview
Description
3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of acetyl groups at the 3 and 5 positions, as well as methyl groups at the 2 and 6 positions. This compound is often used in research due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt typically involves the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation at the 3 and 5 positions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce fully saturated pyridine derivatives .
Scientific Research Applications
3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyridine derivative with similar structural features.
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid: A compound with a nitrophenyl group at the 4 position.
Uniqueness
3,5-Diacetyl-1,4-dihydro-2,6-dimethyl-4-pyridinecarboxylic acid sodium salt is unique due to its specific acetylation pattern and the presence of a sodium salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
38292-69-2 |
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Molecular Formula |
C12H14NNaO4 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
sodium;3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO4.Na/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5;/h11,13H,1-4H3,(H,16,17);/q;+1/p-1 |
InChI Key |
LJYHVIXKWHWOCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
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